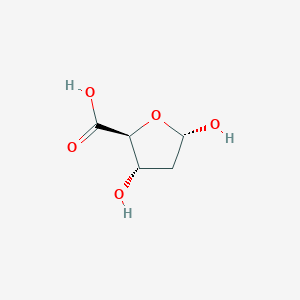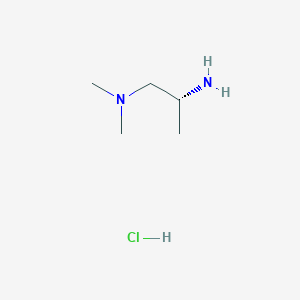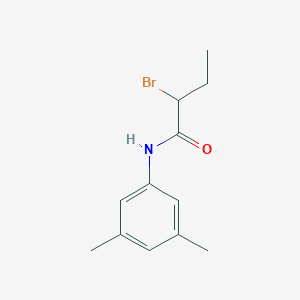![molecular formula C28H41N3O11Si2 B12862867 [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate is a complex organic molecule featuring a unique combination of functional groups and stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furo[3,2-f][1,3,5,2,4]trioxadisilocin Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the trioxadisilocin ring system.
Introduction of the 2,4-Dioxopyrimidin-1-yl Group: This is achieved through a nucleophilic substitution reaction, where the pyrimidine derivative is introduced to the core structure.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the hydroxyl group with 4-nitrobenzoic acid under acidic conditions, often using a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 9-position can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group on the benzoate moiety can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry
Properties
Molecular Formula |
C28H41N3O11Si2 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H41N3O11Si2/c1-16(2)43(17(3)4)38-15-22-24(41-44(42-43,18(5)6)19(7)8)28(35,26(39-22)30-14-13-23(32)29-27(30)34)40-25(33)20-9-11-21(12-10-20)31(36)37/h9-14,16-19,22,24,26,35H,15H2,1-8H3,(H,29,32,34)/t22-,24-,26-,28+/m1/s1 |
InChI Key |
BUZRACJUCDQHNT-HXCADUBKSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@]([C@@H](O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)


![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)


![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)


